molecular formula C17H15NO2S B5785934 (2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B5785934
M. Wt: 297.4 g/mol
InChI Key: GFDRHQYXIHPSTK-GZTJUZNOSA-N
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Description

(2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound features a phenylsulfonyl group and a dimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Knoevenagel condensation, where an aldehyde or ketone reacts with a nitrile in the presence of a base. The reaction conditions may include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate

    Reduction: Reduction of the nitrile group to an amine using hydrogenation or metal hydrides

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Solvents: Acetone, dichloromethane

Major Products Formed

    Oxidation products: Corresponding carboxylic acids or ketones

    Reduction products: Primary amines

    Substitution products: Various substituted aromatic compounds

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis

    Biology: Potential use in studying enzyme interactions

    Medicine: Investigated for potential pharmacological properties

    Industry: Used in the production of specialty chemicals

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways. The phenylsulfonyl group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2,4-dimethylphenyl)-2-(phenylsulfonyl)prop-2-enenitrile
  • This compound

Uniqueness

The unique combination of the phenylsulfonyl and dimethylphenyl groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2,4-dimethylphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-13-8-9-15(14(2)10-13)11-17(12-18)21(19,20)16-6-4-3-5-7-16/h3-11H,1-2H3/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDRHQYXIHPSTK-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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